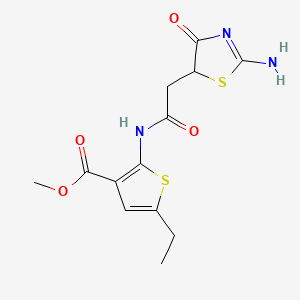

Methyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate” is a chemical compound with the empirical formula C16H19N3O4S2 . It is also known by other synonyms such as “2- [ [ (2-Amino-4,5-dihydro-4-oxo-5-thiazolyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzo [b]thiophene-3-carboxylic acid ethyl ester” and "2- [ [ (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester" .

Molecular Structure Analysis

The molecular weight of this compound is 381.47 . The structure includes a thiazolidinone core, which is a common feature in many bioactive compounds .Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications

Synthesis and Characterization

- A study by Spoorthy et al. (2021) explores the synthesis and characterization of related thiazolidinone derivatives, focusing on their antimicrobial properties. This research demonstrates the potential of such compounds in the development of new antimicrobial agents (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Antifibrotic and Anticancer Applications

- Research by Kaminskyy et al. (2016) investigates thiazolidinone derivatives, similar to the compound , for their antifibrotic and anticancer activities. They found certain derivatives to be promising candidates for further testing as antifibrotic agents, comparable to known drugs like Pirfenidone (Kaminskyy, den Hartog, Wojtyra, Lelyukh, Gzella, Bast, & Lesyk, 2016).

Potential as Schistosomicidal Agents

- A study by El-kerdawy et al. (1989) involved synthesis of similar compounds, focusing on their potential as schistosomicidal agents. This highlights another area of medicinal application for thiazolidinone derivatives (El-kerdawy, El-Emam, El-Subbagh, & Abushanab, 1989).

Synthesis for Various Chemical Reactions

- Mohamed (2021) and Žugelj et al. (2009) conducted studies related to the synthesis of thiazolidinone derivatives, demonstrating their utility in various chemical reactions and potential applications in the synthesis of other compounds (Mohamed, 2021); (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).

Antimicrobial Applications

- Dabholkar and Tripathi (2011) focused on synthesizing and testing similar compounds for antimicrobial activity, adding to the body of evidence that supports the antimicrobial potential of these derivatives (Dabholkar & Tripathi, 2011).

Miscellaneous Applications

- Additional studies by various authors have explored different synthetic methods and potential applications of related thiazolidinone derivatives in various fields, including antimicrobial, antifibrotic, and anticancer research (Li-jua, 2015); (Rábarová, Koiš, Lácová, & Krutošíková, 2004).

Mechanism of Action

Target of Action

Similar compounds have shown significant anti-cancer activities against human liver cancer (hepg2) and human breast cancer (mcf-7) cell lines .

Mode of Action

It is known that similar compounds exhibit significant cytotoxicity . This suggests that the compound may interact with its targets in a way that inhibits their function, leading to cell death.

Biochemical Pathways

Given its cytotoxic nature, it is likely that it affects pathways related to cell survival and proliferation .

Pharmacokinetics

Similar compounds have been synthesized to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

The result of the action of this compound is significant cytotoxicity against certain cancer cell lines . This suggests that the compound may have potential as a chemotherapeutic agent.

Safety and Hazards

properties

IUPAC Name |

methyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-5-ethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S2/c1-3-6-4-7(12(19)20-2)11(21-6)15-9(17)5-8-10(18)16-13(14)22-8/h4,8H,3,5H2,1-2H3,(H,15,17)(H2,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIXAYVAZGZMCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)NC(=O)CC2C(=O)N=C(S2)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2816359.png)

![3-((5-((4-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2816362.png)

![Ethyl 2-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2816363.png)

![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2816366.png)

![N-(3,4-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2816369.png)

![3-[(1-Methylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2816373.png)

![7-(4-fluorophenyl)-1,3-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2816374.png)

![(E)-4-(Dimethylamino)-N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-enamide](/img/structure/B2816376.png)